An In-depth Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, has become a cornerstone of modern drug design. This guide delves into the technical intricacies of a valuable chemical intermediate, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, with the assigned CAS number 112110-07-3 .
This compound merges three key structural motifs: a pyridine ring, a common feature in numerous pharmaceuticals due to its hydrogen bonding capabilities and aromatic nature; an amine group, providing a reactive handle for further chemical transformations; and a trifluoromethylphenyl group, which enhances lipophilicity and can significantly influence a molecule's pharmacokinetic profile. As such, 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine has emerged as a crucial building block in the synthesis of complex bioactive molecules, most notably in the development of kinase inhibitors. This guide will provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine are critical to its handling, reactivity, and role in drug design. The presence of the trifluoromethyl group significantly impacts its electronic and steric characteristics.
| Property | Value | Source(s) |
| CAS Number | 112110-07-3 | [1] |
| Molecular Formula | C₁₂H₉F₃N₂ | [2] |
| Molecular Weight | 238.21 g/mol | [2] |
| Appearance | White to yellow to brown or light-red to brown solid or liquid | [3] |
| Melting Point | 40-41.5 °C | [4] |
| Boiling Point | 105.5-106 °C (at 11 Torr) | [4] |
| pKa | 3.74 ± 0.20 (Predicted) | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
Chemical Structure and Reactivity
The unique arrangement of the pyridine ring, the amine substituent, and the trifluoromethylphenyl group dictates the reactivity of this molecule. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the entire molecule, while the amine group serves as a primary nucleophile and a site for further functionalization.
Caption: Chemical structure of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.
Synthesis Protocol: A Step-by-Step Guide
A common synthetic route to 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine involves a Suzuki coupling reaction followed by a reduction of a nitro group. This multi-step process is a reliable method for obtaining the target compound.
Experimental Protocol
Step 1: Suzuki Coupling
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To a reaction vessel, add 3-bromo-5-nitropyridine (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Heat the reaction mixture to reflux (approximately 80-90°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine.
Step 2: Reduction of the Nitro Group
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Dissolve the 3-nitro-5-(3-(trifluoromethyl)phenyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. A common choice is iron powder (3.0-5.0 eq) in the presence of an acid like acetic acid or ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.
Caption: Synthetic workflow for 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting point for generating libraries of compounds for high-throughput screening.
A notable application is in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors.[6] DDR1 is a receptor tyrosine kinase that has been implicated in various diseases, including fibrosis and cancer.[6] The amine group of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine provides a convenient point of attachment for building out the rest of the inhibitor scaffold, while the trifluoromethylphenyl moiety can occupy a key binding pocket in the target protein.
Caption: Role as a building block for DDR1 inhibitors.
While this compound is primarily a synthetic intermediate, a structurally related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a novel pure androgen receptor antagonist, highlighting the potential of this chemical space in developing therapeutics against prostate cancer.[7]
Analytical Characterization
The identity and purity of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a signal for the amine protons. A published ¹H NMR spectrum in CDCl₃ shows peaks at δ 8.26 (s, 1H), 8.24 (d, 1H), 7.15 (t, 1H), and 4.00 (s, 2H, -NH₂).[4]
-
¹³C NMR and ¹⁹F NMR: These techniques are also invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl group, respectively.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 239.08.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and water.[4]
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning[5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Toxicological Information:
The toxicological properties of 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine have not been thoroughly investigated.[1] However, due to the presence of the pyridine moiety, caution is warranted. Pyridine itself can be associated with potential renal effects.[9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Conclusion
5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is a strategically designed molecule that serves as a valuable building block for the synthesis of complex and potentially bioactive compounds. Its trifluoromethylphenyl and aminopyridine moieties provide a unique combination of properties that are highly sought after in modern drug discovery, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this versatile scaffold into their research and development programs.
References
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Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Lead Sciences. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2021043245A1 - Hydantoin derivative.
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
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ACS Publications. (2024, November 7). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
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PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
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ACS Publications. (2024, November 7). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
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